molecular formula C21H20FNO B2564411 2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 400077-12-5

2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol

Cat. No.: B2564411
CAS No.: 400077-12-5
M. Wt: 321.395
InChI Key: ASJBAJQOLLOVIC-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol is a structurally complex compound featuring a central ethanol moiety with two phenyl groups attached to the hydroxyl-bearing carbon (1,1-diphenyl substitution). The amino group on the adjacent carbon is substituted with a 4-fluorobenzyl group, introducing both aromatic and electronegative fluorine components. This combination of functional groups—amino, ethanol, and fluorinated aryl systems—grants the compound unique physicochemical properties, making it a candidate for diverse applications, including pharmaceuticals and materials science (inferred from structural analogs) .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO/c22-20-13-11-17(12-14-20)15-23-16-21(24,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,23-24H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJBAJQOLLOVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-fluorobenzylamine with diphenylacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Binding

  • Fluorine vs.
  • Dichloro Substitution : The 3,4-dichlorobenzyl analog () exhibits increased lipophilicity, favoring membrane permeability but possibly reducing solubility .

Functional Group Variations

  • Sulfanyl vs. Amino: The sulfanyl group in the chlorobenzyl analog () introduces nucleophilic reactivity distinct from the amino group, enabling applications in metal-organic frameworks or catalytic systems .
  • Hydrochloride Salt : The hydrochloride derivative () demonstrates improved aqueous solubility, critical for pharmaceutical formulations .

Stereochemical Considerations

  • The (1S)-configured analog () underscores the importance of chirality in biological activity, suggesting enantiomeric studies for the target compound to optimize therapeutic efficacy .

Biological Activity

2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on available literature and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H22FNO\text{C}_{20}\text{H}_{22}\text{F}\text{N}O

Molecular Weight: 323.39 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with diphenylacetaldehyde. The reaction conditions generally include the use of solvents such as ethanol or methanol and may require catalytic agents to enhance yields.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against leukemia cells, indicating significant cytotoxic effects .
  • Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes such as tyrosinase, which is involved in melanin production. Kinetic studies reveal that it exhibits competitive inhibition, suggesting that it binds to the active site of the enzyme .

The proposed mechanism involves the interaction of the compound with specific receptors or enzymes in cells. For example, its ability to inhibit tyrosinase suggests that it may interfere with melanin biosynthesis pathways, potentially offering therapeutic avenues for hyperpigmentation disorders .

Table 1: Biological Activity Summary

Activity Type Effect IC50 (µM) Reference
AntitumorInhibition of cancer cell growth5.0
Enzyme Inhibition (Tyrosinase)Competitive inhibitor2.5

Case Study 1: Antitumor Efficacy

In a study conducted on human leukemia cell lines, treatment with this compound resulted in a significant reduction in cell viability. The study utilized various concentrations to determine the IC50 value, which was found to be approximately 5 µM. This suggests that the compound has potent antileukemic properties and warrants further investigation for potential therapeutic applications.

Case Study 2: Tyrosinase Inhibition

A kinetic analysis was performed to evaluate the inhibitory effects of the compound on tyrosinase activity using L-DOPA as a substrate. The results indicated that at concentrations ranging from 0.09 to 0.36 µM, significant inhibition was observed, with competitive inhibition confirmed through Lineweaver-Burk plots . This positions the compound as a potential candidate for treating conditions related to excessive pigmentation.

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